molecular formula C6H3NOS B056671 5-Formylthiophene-2-carbonitrile CAS No. 21512-16-3

5-Formylthiophene-2-carbonitrile

Cat. No. B056671
Key on ui cas rn: 21512-16-3
M. Wt: 137.16 g/mol
InChI Key: PZIFYWVUYHMYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05411982

Procedure details

8 g of 5-bromomethylthiophene-2-carbonitrile (prepared by brominating 5.7 g of 5-methylthiophene-2-carbonitrile and 8.42 g of N-bromosuccinimide in 68 ml of carbon tetrachloride under exposure to light and with the addition of 185 mg of benzoyl peroxide) is refluxed for 30 minutes in 35 ml of chloroform with 5.6 g of hexamethylenetetramine. The precipitated salt is suctioned off and refluxed in 30 ml of acetic acid and 30 ml of water for 2 hours. After extraction with ether, washing of the ether phase with water, drying, and evaporation, 2.43 g of 5-cyanothiophene-2-aldehyde is obtained.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
8.42 g
Type
reactant
Reaction Step Three
Quantity
68 mL
Type
solvent
Reaction Step Four
Quantity
5.6 g
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
185 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[S:7][C:6]([C:8]#[N:9])=[CH:5][CH:4]=1.CC1SC(C#N)=CC=1.BrN1C(=[O:24])CCC1=O.C1N2CN3CN(C2)CN1C3>C(Cl)(Cl)(Cl)Cl.C(Cl)(Cl)Cl.C(O)(=O)C.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.O>[C:8]([C:6]1[S:7][C:3]([CH:2]=[O:24])=[CH:4][CH:5]=1)#[N:9]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrCC1=CC=C(S1)C#N
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
CC1=CC=C(S1)C#N
Step Three
Name
Quantity
8.42 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
68 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
5.6 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
185 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Eight
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with ether
WASH
Type
WASH
Details
washing of the ether phase with water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(S1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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